2-Chloro-5-(morpholinomethyl)aniline
Description
Properties
IUPAC Name |
2-chloro-5-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWDOYYEJXXUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2-Chloro-5-formylaniline
An alternative route employs reductive amination to introduce the morpholinomethyl group. This method avoids handling chlorinated intermediates and leverages stable aldehyde precursors.
Steps:
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Formylation: Treat 2-chloro-5-aminomethylaniline with formic acid at 50–150°C to form 2-chloro-5-formylaminomethylaniline.
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Reductive Amination: React the formylated intermediate with morpholine in the presence of a reducing agent (e.g., sodium borohydride or hydrogen/palladium).
Optimization Notes:
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Acid Catalyst: Formic acid serves as both reactant and catalyst, eliminating the need for additional acids.
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Solvent: Toluene or ethanol facilitates homogeneous mixing.
Yield: ~75–85% after purification.
Detailed Methodologies and Reaction Mechanisms
One-Pot Sequential Functionalization
A patented three-step, one-pot methodology minimizes intermediate isolation, enhancing efficiency:
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Formylation:
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Alkylation:
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Add morpholinomethyl chloride (1.2–1.5 equiv) and a phase-transfer catalyst.
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Stir at 20–50°C for 4–6 hours.
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Hydrolysis:
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Treat the alkylated intermediate with 10–50% aqueous NaOH at 50–100°C to remove the formyl protecting group.
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Mechanistic Insights:
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Formylation protects the primary amine, preventing undesired side reactions during alkylation.
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Phase-transfer catalysts enhance the solubility of ionic intermediates in organic solvents, accelerating alkylation.
Yield: 85–92% (crude), with purity >90% by HPLC.
Industrial-Scale Optimization Strategies
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(morpholinomethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-5-(morpholinomethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(morpholinomethyl)aniline involves its interaction with specific molecular targets. The morpholinomethyl group can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
Key Observations :
- Electron Effects: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups are electron-withdrawing, reducing the aromatic ring's electron density and enhancing electrophilic substitution resistance. In contrast, morpholinomethyl and sulfonamide groups introduce polarity and hydrogen-bonding capacity .
- Solubility: Morpholinomethyl and sulfonamide substituents improve aqueous solubility compared to lipophilic groups like trifluoromethyl or benzoxazole .
- Acidity : All compounds exhibit weak acidity (pKa ~1–3) due to the aniline NH₂ group, but trifluoromethyl and nitro substituents slightly lower pKa via electron withdrawal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
